molecular formula C25H26F2N6OS B137207 Carsatrin CAS No. 125363-87-3

Carsatrin

Cat. No.: B137207
CAS No.: 125363-87-3
M. Wt: 496.6 g/mol
InChI Key: JOMBZLFCXNSKEQ-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      CARSATRIN: finds applications in various fields:

  • Mechanism of Action

    Carsatrin acts as a positive inotropic agent that increases twitch tension and prolongs the action potential (AP) duration of ventricular muscle . It does this without affecting the Na+,K±ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments . The exact mechanism of action at the molecular level is not specified in the sources I found.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for CARSATRIN are not readily available in the provided sources.
    • For industrial production methods, further research would be necessary.
  • Chemical Reactions Analysis

    • The types of reactions that CARSATRIN undergoes are not explicitly mentioned.
    • Common reagents and conditions remain unspecified.
    • Major products resulting from these reactions are not detailed.
  • Comparison with Similar Compounds

    • Unfortunately, the sources do not provide a direct comparison with other compounds.
    • Identifying similar compounds would require further research.

    Properties

    IUPAC Name

    1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JOMBZLFCXNSKEQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H26F2N6OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90869724
    Record name Carsatrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90869724
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    496.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    125363-87-3
    Record name Carsatrin [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Carsatrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90869724
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CARSATRIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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